2-(4-Isopropylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(4-Isopropylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, including the formation of the phenoxy and pyrrolidinyl intermediates, followed by their coupling. Common reagents used in these reactions include:
Phenol derivatives: For the formation of the phenoxy group.
Pyrrolidine derivatives: For the formation of the pyrrolidinyl group.
Coupling agents: Such as EDCI or DCC for the final coupling step.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like KMnO4 or H2O2.
Reduction: Using reducing agents such as NaBH4 or LiAlH4.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like Pd/C.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible applications in drug development for targeting specific biological pathways.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 2-(4-Isopropylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Isopropylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propanone
- 2-(4-Isopropylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanone
Uniqueness
2-(4-Isopropylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing targeted applications in various fields.
Biological Activity
2-(4-Isopropylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and agricultural applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy, and relevant case studies.
The biological activity of this compound has been linked to several mechanisms:
- Receptor Interaction : Preliminary studies suggest that the compound may act as a selective modulator for certain neurotransmitter receptors, particularly in the central nervous system. Its structural similarity to known receptor ligands indicates potential interactions with serotonin and dopamine receptors.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications for its use in treating metabolic disorders.
- Antimicrobial Activity : Some studies have indicated that this compound exhibits antimicrobial properties, potentially making it useful in agricultural applications as a herbicide or fungicide.
Efficacy Studies
Several studies have investigated the efficacy of this compound:
Case Study 1: Antidepressant Properties
In a controlled study involving rodents, the compound was administered to evaluate its antidepressant effects. Behavioral assays indicated that it significantly reduced depressive-like behaviors compared to the control group, suggesting its potential utility in treating depression.
Case Study 2: Agricultural Application
Field trials were conducted to assess the herbicidal properties of the compound. Results showed a marked reduction in weed biomass and improved crop yield when applied at recommended dosages. This positions the compound as a viable candidate for sustainable agricultural practices.
Safety and Toxicology
Toxicological assessments have been conducted to evaluate the safety profile of this compound:
Parameter | Result |
---|---|
Acute Toxicity (LD50) | >2000 mg/kg (oral, rats) |
Skin Irritation | No significant irritation observed |
Eye Irritation | Mild irritation reversible within 24 hours |
These findings suggest that the compound has a favorable safety profile for both therapeutic and agricultural uses.
Properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-15(2)16-3-5-17(6-4-16)24-14-20(23)22-12-9-19(13-22)25-18-7-10-21-11-8-18/h3-8,10-11,15,19H,9,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDMZZOPALVZBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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